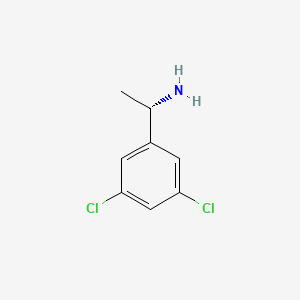

(S)-1-(3,5-Dichlorophenyl)ethanamine

Description

Properties

IUPAC Name |

(1S)-1-(3,5-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNJVRIGZRAWQN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706657 | |

| Record name | (1S)-1-(3,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84499-75-2 | |

| Record name | (1S)-1-(3,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: (S)-1-(3,5-Dichlorophenyl)ethanamine: A Mechanistic Exploration of Chiral Recognition

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral recognition is a cornerstone of modern pharmaceutical development, asymmetric synthesis, and analytical chemistry. The ability to distinguish between enantiomers is paramount, as stereoisomers can exhibit profoundly different pharmacological and toxicological profiles. (S)-1-(3,5-Dichlorophenyl)ethanamine has emerged as a critical tool in this field, serving as a highly effective chiral resolving agent and a model substrate for studying stereoselective interactions. This guide provides a detailed examination of the fundamental mechanisms by which this molecule facilitates chiral recognition. We will dissect the non-covalent forces at play, explore its application in diastereomeric salt formation and chromatography, and present the experimental methodologies used to elucidate these intricate interactions. This document is intended for scientists seeking a deeper, causality-driven understanding of the principles governing chiral discrimination.

The Foundation of Chiral Recognition: Beyond Simple Models

The classic "three-point interaction model" provides a rudimentary framework for understanding chiral recognition, postulating that a minimum of three distinct points of interaction between a chiral selector and an analyte are required for differentiation.[1][2] While conceptually useful, this model is an oversimplification. In reality, chiral recognition is a dynamic process governed by the subtle interplay of multiple non-covalent forces, resulting in a thermodynamically significant difference in the free energy (ΔΔG) of the transient diastereomeric complexes formed between the selector and each enantiomer.

For an amine like this compound, the key interacting moieties are:

-

The Primary Amine (-NH₂): This group is a potent hydrogen bond donor (as the ammonium ion, -NH₃⁺) and a Lewis base, capable of forming strong ionic bonds (salt bridges) with acidic functional groups.

-

The Chiral Center (C):* The stereogenic carbon atom dictates the specific three-dimensional arrangement of the substituents.

-

The 3,5-Dichlorophenyl Ring: This aromatic ring is electron-deficient due to the two chlorine atoms, making it a key participant in π-π stacking interactions, particularly with electron-rich aromatic systems. It also contributes significantly to the molecule's steric bulk.

-

The Methyl Group (-CH₃): Provides a point of steric hindrance that contributes to the overall shape selectivity of the interactions.

The combination of these features allows this compound to engage with other chiral molecules through a synergistic combination of hydrogen bonding, ionic interactions, π-π stacking, and steric repulsion. The stability of the resulting diastereomeric complexes—(S)-amine/(R)-analyte versus (S)-amine/(S)-analyte—is unequal, and this difference is the basis for chiral recognition.

Mechanism in Action I: Diastereomeric Salt Formation for Chiral Resolution

The most widespread application of this compound is in the resolution of racemic carboxylic acids via diastereomeric salt formation.[3] This classical technique leverages differences in the physicochemical properties of the resulting diastereomeric salts, most notably their solubility.[3][4]

The mechanism proceeds as follows:

-

Acid-Base Reaction: The chiral amine (a base) is reacted with a racemic acid in a suitable solvent. This forms two diastereomeric salts: [(S)-Amine:(R)-Acid] and [(S)-Amine:(S)-Acid].

-

Differential Crystallization: The two diastereomeric salts have different three-dimensional structures. This leads to distinct crystal packing energies and, consequently, different solubilities in a given solvent system.[5]

-

Selective Precipitation: By carefully selecting the solvent, one diastereomer (typically the less soluble one) will preferentially crystallize out of the solution, leaving the other dissolved.[4]

-

Isolation and Liberation: The crystallized salt is isolated by filtration. The chiral amine resolving agent is then removed by treatment with a base or acid, yielding the enantiomerically pure acid.

The Causality of Recognition in the Crystal Lattice: The key to successful resolution lies in the structural disparity of the diastereomeric salt crystals. X-ray crystallography provides definitive evidence of the specific intermolecular interactions that govern this process.[6][7] In the crystal lattice of the less soluble salt, a more stable and efficient network of non-covalent interactions is typically observed. This often involves an extensive array of hydrogen bonds between the ammonium group (-NH₃⁺) of the amine and the carboxylate group (-COO⁻) of the acid, alongside favorable π-π stacking and the avoidance of steric clashes.[7] The more soluble diastereomer fails to form such a stable, low-energy crystal lattice.

Experimental Protocol: Chiral Resolution of a Racemic Acid

This protocol outlines a general workflow for the resolution of a racemic carboxylic acid using this compound.

Objective: To isolate one enantiomer from a racemic carboxylic acid mixture.

Methodology:

-

Solvent Screening (Critical Step):

-

Rationale: The choice of solvent is the most critical variable, as it directly controls the solubility difference between the diastereomeric salts.

-

Procedure: In parallel vials, dissolve small, equimolar amounts of the racemic acid and this compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures thereof). Observe which solvent system yields a crystalline precipitate.

-

-

Salt Formation:

-

Dissolve one equivalent of the racemic acid in the optimal solvent determined from the screening step, gently warming if necessary.

-

Add 0.5 equivalents of this compound. Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that the resulting crystalline salt is highly enriched in one diastereomer.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to maximize the yield of the less-soluble salt.

-

Self-Validation: The formation of a crystalline solid is the primary checkpoint. An oil or amorphous solid indicates a poor solvent choice or incompatible pairing.

-

-

Isolation:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more-soluble diastereomer.

-

-

Liberation of the Free Acid:

-

Suspend the crystalline diastereomeric salt in water or an appropriate biphasic system (e.g., water/ethyl acetate).

-

Acidify the mixture with an aqueous acid (e.g., 1 M HCl) to a pH of ~1-2. This protonates the carboxylate and deprotonates the chiral amine, breaking the salt.

-

Extract the enantiomerically enriched carboxylic acid into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purity Analysis:

-

Determine the enantiomeric excess (ee) of the isolated acid using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

-

Visualization of the Resolution Workflow

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Mechanism in Action II: Interactions in Chiral Chromatography

This compound and its derivatives are frequently analyzed using chiral High-Performance Liquid Chromatography (HPLC). The mechanism of separation on a Chiral Stationary Phase (CSP) relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the support.[8][9]

The retention time of each enantiomer is directly proportional to the strength and duration of its interaction with the CSP. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in separation. The key interactions are the same as in salt formation but occur dynamically in the mobile phase.

For a Pirkle-type CSP, which often contains a π-acidic group (like a 3,5-dinitrobenzoyl moiety) and a hydrogen-bonding site, the interaction with this compound would involve:

-

π-π Stacking: The electron-deficient dichlorophenyl ring of the amine interacts with the electron-rich aromatic system of the CSP (or vice versa).

-

Hydrogen Bonding: The amine group can hydrogen bond with amide or carboxyl groups on the CSP.

-

Steric Fit: The overall three-dimensional shape of the (S)-enantiomer will have a more complementary fit into the chiral groove of the CSP than the (R)-enantiomer, maximizing favorable interactions and minimizing steric clashes.

Visualization of the Three-Point Interaction Model

Caption: Interaction model of enantiomers with a chiral stationary phase.

Elucidating Interactions with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying chiral recognition in solution.[10] When a chiral molecule like this compound is used as a chiral solvating agent (CSA), it forms rapidly equilibrating, transient diastereomeric complexes with the enantiomers of a chiral analyte.[11]

Because the two diastereomeric complexes are constitutionally different, the nuclei of the analyte in each complex experience slightly different magnetic environments. This results in the splitting of NMR signals, where a single peak for a given proton in the racemate becomes two separate peaks (or multiplets) in the presence of the CSA. The relative integration of these two peaks directly corresponds to the ratio of the enantiomers, allowing for the determination of enantiomeric excess.[1][12]

The magnitude of the chemical shift difference (ΔΔδ) between the signals for the two enantiomers provides insight into the nature and strength of the interaction. Significant differences are often driven by the anisotropic effects of the dichlorophenyl ring influencing the chemical shifts of the analyte's protons in the bound state.

Quantitative Data: Representative Interaction Parameters

The following table summarizes typical parameters observed in chiral recognition studies. Note that these are illustrative values and actual results will vary significantly based on the specific molecules, solvent, and temperature.

| Interaction Parameter | Technique | Typical Value Range | Significance |

| Separation Factor (α) | Chiral HPLC | 1.1 - 5.0+ | Measures the degree of separation between two enantiomers. A higher value indicates better resolution. |

| ΔΔG (kcal/mol) | Chiral HPLC | -0.1 to -2.0 | The difference in Gibbs free energy of association between the two diastereomeric complexes. The thermodynamic basis for separation. |

| Chemical Shift Diff. (ΔΔδ) | NMR | 0.01 - 0.5 ppm | The difference in chemical shift for a given nucleus in the two diastereomeric complexes. Larger values allow for easier quantification of ee. |

| Solubility Difference | Crystallization | Varies Greatly | The ratio of solubilities of the two diastereomeric salts. A large difference is required for efficient resolution. |

Conclusion

The mechanism of action of this compound in chiral recognition is a sophisticated process rooted in the principles of stereochemistry and non-covalent interactions. Its efficacy stems from a well-defined three-dimensional structure that allows it to engage with other chiral molecules through a combination of ionic bonding, hydrogen bonding, π-π stacking, and steric effects. Whether it is forming diastereomeric salts with differential crystal lattice energies for bulk separation or transient, unequal complexes on a chiral stationary phase, the underlying principle remains the same: the generation of diastereomeric states with distinct thermodynamic stabilities. Understanding these fundamental mechanisms empowers scientists to make rational choices in designing resolution strategies, developing analytical methods, and creating new chiral technologies.

References

- Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study.

- Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid.

- HPLC-DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine.

- Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives.

- Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether.

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.

- Chiral HPLC Separ

- Chirality Sensing of N-Heterocycles via 19F NMR.

- Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.

- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.MDPI.

- Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs.

- Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine.Semantic Scholar.

- Chiral resolution.Wikipedia.

- X‐ray crystal‐structure analysis of diastereomeric...

- A Comparative Guide to Chiral Resolving Agents for 1-(3-Fluorophenyl)ethanamine.Benchchem.

- Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure.RSC Publishing.

- Recent Advance in Electrochemical Chiral Recognition Based on Biom

- Identifying a diastereomeric salt for a challenging chiral resolution.Unchained Labs.

Sources

- 1. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. unchainedlabs.com [unchainedlabs.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts | MDPI [mdpi.com]

- 7. Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-1-(3,5-Dichlorophenyl)ethanamine: A Comparative Analysis of Core Methodologies

Abstract

(S)-1-(3,5-Dichlorophenyl)ethanamine is a pivotal chiral building block in modern medicinal chemistry and drug development. Its stereochemically defined structure is a key component in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and enantioselective synthesis of this amine is therefore of critical importance. This technical guide provides an in-depth analysis and comparison of the three primary synthetic strategies for obtaining this compound in high enantiopurity: catalytic asymmetric reductive amination, classical chiral resolution of a racemic mixture, and biocatalytic transamination. For each methodology, we will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the strategic advantages and limitations, enabling researchers and process chemists to make informed decisions for their specific applications.

Introduction: The Significance of a Chiral Amine

Chiral amines are ubiquitous structural motifs in over 40% of small-molecule pharmaceuticals, acting as key pharmacophores that dictate biological activity and selectivity.[1] The specific enantiomer, this compound, provides a rigid scaffold and a primary amine handle for further molecular elaboration. The challenge in its synthesis lies not in the construction of the molecular backbone, but in the precise control of the stereocenter at the carbon bearing the amino group. The choice of synthetic route can profoundly impact yield, purity, cost, and environmental footprint. This guide dissects the most prevalent and effective methods to achieve this goal.

Strategy I: Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) represents one of the most elegant and atom-economical approaches for synthesizing chiral amines directly from prochiral ketones.[2][3] This one-pot reaction involves the condensation of a ketone with an amine source to form an intermediate imine, which is then reduced enantioselectively by a chiral catalyst in the presence of a reducing agent.[4][5]

Principle and Mechanistic Insight

The process begins with the reaction between 3,5-dichloroacetophenone and an ammonia source (e.g., ammonium acetate) to form a prochiral N-unsubstituted imine in situ. A transition metal catalyst, typically based on Ruthenium or Iridium and coordinated to a chiral phosphine ligand, then orchestrates the stereoselective transfer of a hydride from a reducing agent (commonly H₂ gas) to the C=N bond.[1][6][7][8][9] The chiral ligand creates a sterically defined environment around the metal center, forcing the imine to coordinate in a specific orientation, which in turn leads to the preferential formation of the (S)-enantiomer.

The choice of the chiral ligand is paramount for achieving high enantioselectivity. Bidentate phosphine ligands, such as those from the BINAP family or other proprietary structures, have proven highly effective in creating the necessary chiral environment for this transformation.[6]

Workflow: Asymmetric Reductive Amination

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. WO2020155835A1 - Preparation of chiral primary amine from asymmetric reductive amination of simple ketone under catalysis of ruthenium-double phosphine catalyst - Google Patents [patents.google.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation [diposit.ub.edu]

A Comprehensive Technical Guide to (S)-1-(3,5-Dichlorophenyl)ethanamine: Synthesis, Resolution, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,5-Dichlorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its unique structural features, particularly the presence of a stereogenic center and a dichlorinated phenyl ring, make it a valuable building block for the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of its chemical identity, synthesis, chiral resolution, analytical methodologies, and applications, with a focus on providing practical insights for researchers and drug development professionals.

Chemical Identity and Properties

This compound is a primary amine with the chemical formula C₈H₉Cl₂N. It is typically available as a free base or as a hydrochloride salt.

| Identifier | Value |

| CAS Number (Free Base) | 84499-75-2[1] |

| CAS Number (HCl Salt) | 1788072-43-4[2] |

| Molecular Formula | C₈H₉Cl₂N (Free Base), C₈H₁₀Cl₃N (HCl Salt)[1][2] |

| Molecular Weight | 190.07 g/mol (Free Base), 226.53 g/mol (HCl Salt)[1][2] |

| IUPAC Name | (1S)-1-(3,5-dichlorophenyl)ethan-1-amine[2] |

Synonyms:

-

(S)-(-)-1-(3,5-Dichlorophenyl)ethylamine

-

(alphaS)-3,5-Dichloro-alpha-methylbenzenemethanamine

-

(1S)-1-(3,5-dichlorophenyl)ethanamine[2]

-

This compound hydrochloride[2]

-

(1S)-1-(3,5-dichlorophenyl)ethanamine;hydrochloride[2]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, often through the stereoselective reduction of a prochiral ketone precursor.[3]

Conceptual Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of this compound.

A common approach involves the asymmetric reduction of 3',5'-dichloroacetophenone using a chiral catalyst, such as one derived from a chiral amino alcohol, in the presence of a reducing agent like borane.[4] This yields the corresponding (S)-alcohol with high enantiomeric excess. Subsequent conversion of the alcohol to the amine, for instance, via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or through reductive amination, affords the desired (S)-amine.

Chiral Resolution of Racemic 1-(3,5-Dichlorophenyl)ethanamine

Classical resolution of the racemic amine is a widely used and scalable method. This technique relies on the formation of diastereomeric salts with a chiral resolving agent, most commonly a derivative of tartaric acid.[5][6][7] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[7]

Detailed Experimental Protocol for Chiral Resolution:

This protocol is a representative procedure based on established methods for the resolution of chiral amines using tartaric acid.[5][7]

Materials:

-

Racemic 1-(3,5-Dichlorophenyl)ethanamine

-

(+)-(2R,3R)-Tartaric acid

-

Methanol

-

5 M Sodium Hydroxide (NaOH) solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve 1.0 equivalent of racemic 1-(3,5-dichlorophenyl)ethanamine in a minimal amount of hot methanol.

-

In a separate flask, dissolve 0.5 equivalents of (+)-(2R,3R)-tartaric acid in hot methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Free (S)-Amine:

-

Suspend the collected crystals in water.

-

Add 5 M NaOH solution dropwise with stirring until the solution is basic (pH > 10) and all the solid has dissolved. This neutralizes the tartaric acid and liberates the free amine.

-

Extract the aqueous solution with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Workflow for Chiral Resolution:

Caption: Workflow for the chiral resolution of 1-(3,5-Dichlorophenyl)ethanamine.

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[8][9]

Detailed Chiral HPLC Protocol:

This is a representative method that can be optimized for specific instrumentation and requirements.

-

Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is a critical parameter for optimizing the separation. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and reduce tailing.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220-260 nm).

-

Column Temperature: Usually maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

Example HPLC Conditions:

| Parameter | Value |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.5 ppm), a quartet for the methine proton (CH) adjacent to the nitrogen and the phenyl ring, a doublet for the methyl group (CH₃), and a broad singlet for the amine protons (NH₂). The specific chemical shifts and coupling constants can be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbons attached to chlorine atoms appearing at a characteristic downfield shift. Signals for the methine carbon and the methyl carbon will also be present.

Applications in Drug Development

This compound serves as a key chiral building block in the synthesis of various pharmaceutical compounds. The dichlorophenyl moiety can participate in important binding interactions with biological targets, and the stereochemistry at the benzylic position is often crucial for pharmacological activity.

One area of application is in the development of kinase inhibitors. For instance, the structural motif of a dichlorophenyl group attached to a chiral center is found in potent inhibitors of Src kinase, a protein involved in cancer cell proliferation and survival.[12]

Hypothetical Synthetic Application Workflow:

Caption: Use of this compound in pharmaceutical synthesis.

Safety and Handling

This compound and its salts should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. A thorough understanding of its synthesis, resolution, and analytical characterization is essential for its effective utilization. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and scientists working with this important chemical entity.

References

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- BenchChem. (2025).

-

ResearchGate. (n.d.). Asymmetric reduction of acetophenone by Synechocystis sp. PCC6803. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). [Link]

- AiFChem. (2025). (R)-1-(3,5-Dichlorophenyl)ethanamine | 617710-53-9.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- The Royal Society of Chemistry. (n.d.).

- Hamilton, D. G. (2006).

- Al-Hadedi, A. A. M., et al. (2020). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega, 5(26), 16045–16054.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). (R)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride.

- Phenomenex. (n.d.).

- Defense Technical Inform

- ResearchGate. (n.d.).

- LookChem. (n.d.). (1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE/617710-53-9/99% purity in stock.

- ResearchGate. (2025).

- Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

-

PubChem. (1S)-1-(3,5-dichlorophenyl)ethanesulfonamide. National Center for Biotechnology Information. [Link]

- ResearchGate. (n.d.).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460).

- ChemicalBook. (n.d.). (R)-1-(3,5-dichlorophenyl)ethan-1-amineHydrochloride.

- Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Frontiers in Chemistry, 13, 1546820.

-

Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][5][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602–608.

- Bhushan, R., & Kumar, V. (2007). Chiral determination of various adrenergic drugs by thin-layer chromatography using molecularly imprinted chiral stationary.

- Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622–1635.

- Britcher, L. J., et al. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. Journal of Pharmaceutical and Biomedical Analysis, 142, 147–153.

- Yeole, R. D., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(4), 498–501.

- ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.

- Google Patents. (n.d.). CA2191647C - Process improvement in the synthesis of n-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-n-ethylacetamide.

Sources

- 1. 617710-53-9 | (R)-1-(3,5-Dichlorophenyl)ethanamine - AiFChem [aifchem.com]

- 2. This compound hydrochloride | C8H10Cl3N | CID 118110889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Evolving Biological Activities of Dichlorophenyl Ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of dichlorophenyl ethanamine form a significant class of pharmacologically active compounds, underscored by the clinical success of molecules like sertraline. This technical guide synthesizes the current understanding of their diverse biological activities, extending from well-established antidepressant effects to emerging anticancer and antimicrobial properties. We delve into the core chemical features, mechanisms of action, and key structure-activity relationships that govern their therapeutic potential. Furthermore, this guide provides an in-depth look at the essential experimental protocols used to evaluate these activities, offering a scientifically grounded framework for researchers and drug development professionals. By explaining the causality behind experimental choices and presenting data-driven insights, this document serves as a comprehensive resource for advancing the exploration of this versatile chemical scaffold.

Introduction to Dichlorophenyl Ethanamine Derivatives

The dichlorophenyl ethanamine scaffold is a privileged structure in medicinal chemistry, characterized by a dichlorinated phenyl ring attached to an ethanamine side chain. The position of the chlorine atoms on the phenyl ring (e.g., 2,3-, 3,4-, or 2,5-dichloro) and substitutions on the ethanamine moiety significantly influence the compound's physicochemical properties and biological target profile.

One of the most prominent members of this class is Sertraline , chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.[1] Its rigid tetralone ring system locks the dichlorophenyl and aminomethyl groups into a specific stereochemical orientation, which is crucial for its high-affinity binding to the serotonin transporter.[2] The exploration of analogs and derivatives has revealed that this chemical framework is amenable to modifications that can unlock a wide spectrum of biological activities.

Pharmacological Profile: A Multifaceted Landscape

Antidepressant Activity: The Serotonergic Pathway

The most well-documented biological activity of dichlorophenyl ethanamine derivatives is their potent antidepressant effect, primarily mediated through the inhibition of serotonin reuptake.

Mechanism of Action: Sertraline, a selective serotonin reuptake inhibitor (SSRI), binds with high affinity to the serotonin transporter (SERT).[1][3] This binding action blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of this neurotransmitter.[3][4] The enhanced serotonergic activity in the central nervous system is believed to be a key factor in its antidepressant and anxiolytic effects.[3] Over time, this sustained increase in synaptic serotonin can lead to downstream adaptations, including the downregulation of presynaptic 5-HT1A autoreceptors and an increase in brain-derived neurotrophic factor (BDNF), which may contribute to neuroplasticity and the alleviation of depressive symptoms.[1]

Structure-Activity Relationship (SAR): SAR studies on sertraline and its analogs have highlighted several key structural features for potent SERT inhibition. The (1S,4S) stereochemistry is critical for high affinity. The 3,4-dichlorophenyl group is a common feature in many potent monoamine reuptake inhibitors, suggesting its importance in binding to the transporter.[5] Halogen atoms, particularly on the phenyl ring, can serve as hydrogen bond acceptors, contributing to high-affinity protein-ligand interactions.[5] The spatial arrangement of the amino and phenyl groups, separated by an alkyl backbone, appears to be a necessary structural motif for interaction with the serotonin transporter.[2]

Caption: Mechanism of antidepressant action via SERT inhibition.

Anticancer Activity: An Emerging Frontier

Recent research has begun to uncover the potential of dichlorophenyl-containing compounds, including ethanamine derivatives, as anticancer agents.[6]

Potential Mechanisms: The anticancer activity of these derivatives is likely multifactorial. Some studies on related structures suggest mechanisms involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival. For instance, N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine HCl (DPPE), a compound with structural similarities, has been shown to enhance the antitumor activity of cisplatin in human ovarian cancer cells.[7] The cytotoxic effects of some 1,3-diaryltriazene compounds, which also feature dichlorophenyl moieties, have been demonstrated against various cancer cell lines, including leukemia, melanoma, and mammary carcinoma.[8]

Quantitative Data Summary: The following table summarizes the cytotoxic activity (IC50 values) of some dichlorophenyl-containing compounds against various cancer cell lines, illustrating their potential as anticancer agents.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,4-Thiadiazole Derivative (A2) | MCF-7 (Breast) | 52.35 | [9] |

| 1,3,4-Thiadiazole Derivative (B3) | MCF-7 (Breast) | 54.1 | [9] |

| Triazenopyrrole Derivative (19) | Multidrug-resistant cells | 0.10-0.14 | [8] |

| Triazenopyrrole Derivative (19) | Erythroleukemia | 0.053-0.080 | [8] |

Antimicrobial Activity: A Broad Spectrum of Possibilities

The inclusion of a dichlorophenyl group is often associated with antimicrobial properties.[10] This has prompted investigations into the potential of dichlorophenyl ethanamine derivatives as antibacterial and antifungal agents.

Potential Mechanisms: The dichloroacetyl group, a related chemical feature, is known to be essential for the antibacterial activity of chloramphenicol.[11] While the precise mechanisms for dichlorophenyl ethanamine derivatives are still under investigation, it is hypothesized that they may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with protein synthesis.[12] The lipophilicity conferred by the dichlorophenyl group may facilitate penetration through bacterial cell walls.[13]

Key Experimental Protocols for Evaluation

The biological activities of dichlorophenyl ethanamine derivatives are assessed through a series of robust in vitro and in vivo assays. The choice of a specific protocol is guided by the biological question being addressed.

In Vitro Assays

Neurotransmitter Reuptake Assay: This assay is fundamental for quantifying the inhibitory potency of a compound on monoamine transporters like SERT, DAT, and NET.

-

Scientific Rationale: This assay directly measures the primary pharmacological effect of SSRIs. By using cells engineered to express a specific transporter, the selectivity of the compound can also be determined. Modern kits often use a fluorescent substrate that mimics the natural neurotransmitter, offering a safer and more efficient alternative to traditional radiolabeled assays.[14][15] The increase in intracellular fluorescence is directly proportional to the transporter activity, and a reduction in this signal in the presence of a test compound indicates inhibition.[14][15]

-

Step-by-Step Methodology: [16]

-

Cell Plating: Plate cells stably or transiently expressing the transporter of interest (e.g., hSERT-HEK293 cells) in a 96-well microplate.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the dichlorophenyl ethanamine derivative or control compounds.

-

Substrate Addition: Add a fluorescent or radiolabeled substrate (e.g., a fluorescent monoamine analog or [³H]-5-HT).

-

Uptake Reaction: Incubate for a specific period to allow for substrate uptake into the cells.

-

Signal Detection: For fluorescent assays, measure the intracellular fluorescence using a microplate reader.[14] For radioactive assays, lyse the cells and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the transporter activity.

-

Cytotoxicity (MTT) Assay: The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

-

Scientific Rationale: This assay provides a quantitative measure of metabolically active cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells, thus providing an indication of the compound's cytotoxicity.[17]

-

Step-by-Step Methodology: [18][19]

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 1.5 to 4 hours to allow for formazan crystal formation.[18][19]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution on a microplate reader at a wavelength of approximately 492-570 nm.[18]

-

IC50 Calculation: Determine the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.

-

Caption: Experimental workflow for cytotoxicity screening using the MTT assay.

Antimicrobial Susceptibility Testing (AST): AST methods are used to determine the effectiveness of a compound against various microorganisms. The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC).[20][21]

-

Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20] This quantitative measure is a standard for assessing the potency of a potential antimicrobial agent. The broth microdilution method is efficient for testing multiple compounds and concentrations simultaneously in a 96-well plate format.[20]

-

Step-by-Step Methodology: [20]

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a liquid growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

-

Growth Assessment: After incubation, visually inspect the wells for turbidity or use a microplate reader to measure microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

In Vivo Models

Animal Models of Depression: These models are crucial for evaluating the antidepressant-like effects of compounds in a whole-organism context.

-

Scientific Rationale: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models for screening antidepressant drugs.[22][23][24] The underlying principle is that when subjected to an inescapable stressful situation, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by treatment with antidepressant medications.[24]

-

Example Model: Forced Swim Test (FST):

-

Acclimatization: Acclimate mice or rats to the testing environment.

-

Drug Administration: Administer the test compound, a vehicle control, or a standard antidepressant (e.g., imipramine) at specified times before the test.

-

Test Procedure: Place the animal in a cylinder of water from which it cannot escape.

-

Behavioral Recording: Record the duration of immobility over a set period (e.g., the last 4 minutes of a 6-minute test).

-

Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

-

Xenograft Models for Cancer Research: Xenograft models are essential for evaluating the in vivo efficacy of potential anticancer agents.[25][26]

-

Scientific Rationale: These models involve transplanting human tumor cells or tissues into immunocompromised mice.[25][27] This allows for the study of tumor growth and the evaluation of a drug's therapeutic efficacy and toxicity in a living system.[25] Patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, are particularly valuable as they often retain the molecular and cellular heterogeneity of the original tumor.[27]

-

Example Model: Subcutaneous Xenograft:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor the mice until tumors reach a palpable size.

-

Treatment: Randomize the mice into treatment groups and administer the test compound, vehicle, or a positive control drug.

-

Efficacy Measurement: Regularly measure tumor volume and body weight to assess efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

-

Future Directions and Therapeutic Potential

The diverse biological activities of dichlorophenyl ethanamine derivatives highlight their significant therapeutic potential beyond their established role in treating depression. Future research should focus on:

-

SAR Expansion: Synthesizing and screening novel derivatives to optimize potency and selectivity for anticancer and antimicrobial targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the non-antidepressant activities of these compounds.

-

Target Deconvolution: Identifying the specific cellular targets responsible for their anticancer and antimicrobial effects.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer and antimicrobial drugs.

The dichlorophenyl ethanamine scaffold represents a versatile platform for the development of new therapeutic agents. A deeper understanding of its structure-activity relationships and biological targets will undoubtedly pave the way for novel treatments for a range of diseases.

References

- Potential Biological Activities of Dichlorophenyl Oxovaleric Acid Derivatives: A Technical Guide. Benchchem.

- Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. PubMed.

- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central.

- Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.

- In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. PMC - PubMed Central.

- Structure-activity relationships of serotonin transport: relevance to nontricyclic antidepressant interactions. PubMed.

- MTT assay protocol. Abcam.

- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.

- Sertraline. Wikipedia.

- Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. ResearchGate.

- In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.

- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.

- MTT (Assay protocol). Protocols.io.

- Growth‐inhibitory Effects of N, N‐Diethyl‐2‐[4‐(phenylmethyl)phenoxy]‐ethanamine‐HCl Combined with Cisplatin on Human Ovarian Cancer Cells Inoculated into Nude Mice. NIH.

- New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail as Potential Antimicrobial Agents. MDPI.

- How Zoloft works: Mechanism of action explained. Medical News Today.

- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.

- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- What is the mechanism of Sertraline Hydrochloride?. Patsnap Synapse.

- Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research.

- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.

- Anticancer Activities of 1,3-Diaryltriazene Based Compounds: An Overview.

- MTT Assay Protocol for Cell Viability and Proliferation.

- Enhancement of Antitumour Activity of Cisplatin by N,N-diethyl-2-[4-(phenylmethyl)phenoxy] Ethanamine. HCl in Human Ovarian Cancer Cells With Intrinsic or Acquired Resistance to Cisplatin. PubMed.

- Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers.

- The structure activity relationship of antidepressants and the specificity in drug therapy.

- An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. PMC.

Sources

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. Structure-activity relationships of serotonin transport: relevance to nontricyclic antidepressant interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 4. How Zoloft works: Mechanism of action explained [medicalnewstoday.com]

- 5. longdom.org [longdom.org]

- 6. Growth‐inhibitory Effects of N, N‐Diethyl‐2‐[4‐(phenylmethyl)phenoxy]‐ethanamine‐HCl Combined with Cisplatin on Human Ovarian Cancer Cells Inoculated into Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of antitumour activity of cisplatin by N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine. HCl in human ovarian cancer cells with intrinsic or acquired resistance to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.lucp.net [books.lucp.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. integra-biosciences.com [integra-biosciences.com]

- 21. mdpi.com [mdpi.com]

- 22. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 24. globalresearchonline.net [globalresearchonline.net]

- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]

An In-Depth Technical Guide to Chiral Amines as Resolving Agents

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determinant of its biological activity. The phenomenon of chirality, where a molecule and its mirror image are non-superimposable, stands at the forefront of drug design and development. These mirror-image isomers, known as enantiomers, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. The tragic case of thalidomide in the mid-20th century, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of enantiomeric purity.[1][2] Consequently, regulatory bodies worldwide now demand rigorous characterization and justification for the stereoisomeric composition of new drug entities.

While asymmetric synthesis has made remarkable strides in producing single enantiomers directly, classical resolution of racemic mixtures remains a robust, scalable, and economically viable strategy, particularly during process development and large-scale manufacturing.[3][] Among the myriad of resolution techniques, the formation of diastereomeric salts stands out for its elegance and industrial applicability. This guide provides an in-depth exploration of chiral amines as resolving agents for acidic racemates, moving beyond simple procedural descriptions to elucidate the underlying principles and the causality behind experimental choices. As senior application scientists, our goal is to equip you not just with protocols, but with the foundational knowledge to innovate, troubleshoot, and master this indispensable technique.

The Cornerstone of Resolution: Diastereomeric Salt Formation

Enantiomers of a racemic mixture possess identical physical properties, such as solubility, melting point, and boiling point, making their direct separation by conventional methods like crystallization or distillation exceedingly difficult.[1][5] The classical resolution strategy ingeniously circumvents this challenge by converting the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, are not mirror images of each other and thus possess distinct physical properties, most critically for this technique, different solubilities in a given solvent.[][5]

For a racemic mixture of a chiral acid, (±)-Acid, this transformation is achieved by reacting it with a single, pure enantiomer of a chiral base, such as an amine, (-)-Base. This acid-base reaction yields two diastereomeric salts:

-

[(+)-Acid]•[(-)-Base]

-

[(-)-Acid]•[(-)-Base]

These two salts, having different shapes and intermolecular interaction capabilities, will exhibit different solubilities. By carefully selecting a solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other dissolved in the mother liquor. This physical separation of the diastereomers is the pivotal step of the resolution. Subsequent acidification of the isolated crystalline salt breaks the ionic bond, regenerating the now enantiomerically enriched acid and the resolving agent, which can often be recovered and recycled.[3][6]

Diagram 1: The Principle of Diastereomeric Salt Resolution

Caption: Logical progression from an inseparable racemic mixture to resolved enantiomers.

The Heart of the Matter: Selecting the Right Chiral Amine

The success or failure of a resolution hinges on the choice of the resolving agent.[3] For acidic racemates, a wide array of chiral amines, both naturally derived and synthetic, are available. The ideal resolving agent should not only be enantiomerically pure and stable but also form diastereomeric salts that exhibit a significant difference in solubility, leading to efficient separation.

Commonly Employed Chiral Amines: A Comparative Overview

-

Brucine: A naturally occurring alkaloid, brucine is one of the most historically significant and widely used resolving agents for acidic compounds.[7] Its rigid, complex structure provides multiple points of interaction, often leading to the formation of highly crystalline salts with good solubility differentiation. However, its high toxicity is a significant drawback, necessitating careful handling and stringent control measures, especially at an industrial scale.

-

(S)-(-)- or (R)-(+)-1-Phenylethylamine (α-PEA): This synthetic amine is arguably one of the most popular and versatile resolving agents.[7] It is relatively inexpensive, available in high enantiomeric purity for both enantiomers, and has a lower toxicity profile compared to alkaloids like brucine. Its simple structure makes it a good starting point for screening resolutions of a wide variety of carboxylic acids.

-

Ephedrine and Pseudoephedrine: These naturally derived amino alcohols offer both a basic amine center for salt formation and a hydroxyl group that can participate in hydrogen bonding. This additional interaction point can be crucial for forming a well-ordered, crystalline lattice and achieving effective chiral discrimination.

-

Cinchona Alkaloids (Quinine, Quinidine, Cinchonine, Cinchonidine): This family of natural products has a long history in chiral separations.[1][7] Their complex and rigid frameworks provide a highly defined chiral environment, which can lead to excellent separation efficiencies for specific substrates.

Expertise in Action: The Causality Behind Resolving Agent Selection

The selection of a resolving agent is often an empirical process, but it can be guided by principles of molecular recognition. The goal is to maximize the difference in the stability of the two diastereomeric crystal lattices.

-

Structural and Steric Complementarity: A good "fit" between the acid and the amine is crucial. The resolving agent should have a shape and arrangement of functional groups that complements one enantiomer of the acid more than the other, leading to a more stable, less soluble crystal lattice for one diastereomer. Sometimes, structural similarity between the racemate and the resolving agent can be a good starting point.

-

Three-Point Interaction Model: While not a rigid rule, the concept of a "three-point interaction" provides a useful framework for understanding chiral recognition.[8] For a stable diastereomeric interaction leading to effective discrimination, there should ideally be at least three points of interaction (e.g., ionic bond, hydrogen bonds, steric hindrance). The more defined and rigid these interactions are, the greater the difference in energy between the two diastereomeric complexes is likely to be.

-

Availability of Both Enantiomers: Having access to both enantiomers of the resolving agent (e.g., (R)- and (S)-1-phenylethylamine) can be highly advantageous. Sometimes, one enantiomer of the resolving agent will crystallize preferentially with the desired enantiomer of the acid, while the other will crystallize with the undesired one. This flexibility can be critical in process development.

The Art and Science of Crystallization

Once a promising resolving agent has been identified, the focus shifts to the crystallization process itself. This is where the resolution is won or lost. The process is governed by a delicate interplay between thermodynamics (the relative solubilities of the diastereomers at equilibrium) and kinetics (the rates of nucleation and crystal growth).[9]

The Critical Role of the Solvent

The solvent is not a passive medium; it is an active participant in the resolution process.[10] The ideal solvent system must satisfy several criteria:

-

Differential Solubility: It must exhibit a significant difference in solubility for the two diastereomeric salts.

-

Moderate Solubility: It should dissolve both salts at an elevated temperature but allow the less soluble salt to crystallize upon cooling. If the salts are too soluble, no crystallization will occur; if they are too insoluble, both may precipitate indiscriminately.

-

Promote Crystal Growth: The solvent should facilitate the formation of well-ordered, easily filterable crystals rather than oils or amorphous solids.

Solvent selection is a highly empirical process, and screening is almost always necessary. A good starting point is to test a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., alcohols like methanol or ethanol, ketones like acetone, esters like ethyl acetate, and their mixtures with water or non-polar anti-solvents like hexane).[11]

Thermodynamic vs. Kinetic Control

-

Thermodynamic Control: In an ideal, thermodynamically controlled resolution, the system is allowed to reach equilibrium. The crystalline solid will be composed of the less soluble diastereomer, while the more soluble one remains in the mother liquor. This is typically achieved by slow cooling, allowing sufficient time for the system to equilibrate.

-

Kinetic Control: Sometimes, the desired diastereomer is not the most stable (least soluble) but is the one that crystallizes faster.[9][12] A kinetically controlled resolution exploits this difference in crystallization rates. This might involve rapid cooling or seeding the solution with crystals of the desired diastereomer to promote its nucleation and growth over the thermodynamically favored but slower-forming diastereomer. Understanding whether your system is under kinetic or thermodynamic control is crucial for optimization and reproducibility.[9]

Experimental Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine

This protocol describes a robust method for resolving the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The (S)-(+)-enantiomer is the pharmacologically active form.

Self-Validating System Rationale: This protocol incorporates clear checkpoints for success. The formation of a precipitate upon addition of the resolving agent is the first validation point. The subsequent steps of isolation, liberation of the acid, and analysis of enantiomeric excess provide quantitative validation of the resolution's success. Each step logically builds upon the successful completion of the previous one.

Methodology:

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, suspend 5.0 g of racemic ibuprofen in 100 mL of a 9:1 (v/v) mixture of hexane and acetone.

-

Heat the mixture to approximately 50-60 °C with stirring to dissolve the ibuprofen.

-

In a separate small beaker, dissolve 2.94 g (1.0 equivalent) of (S)-(-)-1-phenylethylamine in 10 mL of the same hexane/acetone solvent mixture.

-

Slowly add the amine solution dropwise to the warm ibuprofen solution with continuous stirring. A white precipitate of the diastereomeric salt should begin to form.

-

-

Crystallization:

-

After the addition is complete, slowly cool the mixture to room temperature with gentle stirring over 1-2 hours.

-

Further cool the flask in an ice bath for at least 1 hour to maximize the crystallization of the less soluble diastereomeric salt, which is the (S)-ibuprofen•(S)-1-phenylethylamine salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two small portions (10-15 mL each) of cold hexane to remove any residual mother liquor containing the more soluble (R)-ibuprofen salt.

-

Allow the crystals to air dry on the filter paper. A portion can be taken for melting point analysis to check for purity against literature values.

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Transfer the dried diastereomeric salt to a 125 mL separatory funnel.

-

Add 30 mL of 2 M hydrochloric acid (HCl) and 30 mL of diethyl ether.

-

Shake the funnel vigorously for 1-2 minutes, venting frequently. The HCl will protonate the amine, breaking the salt, and the enantiomerically enriched ibuprofen will be extracted into the ether layer.

-

Separate the layers and extract the aqueous layer with two additional 15 mL portions of diethyl ether.

-

Combine all organic layers and wash them with 20 mL of water, followed by 20 mL of brine (saturated NaCl solution).

-

-

Final Isolation and Analysis:

-

Dry the combined ether solution over anhydrous sodium sulfate (Na₂SO₄).

-

Decant or filter the dried solution and remove the solvent under reduced pressure using a rotary evaporator to yield the solid (S)-(+)-ibuprofen.

-

Determine the yield and measure the enantiomeric excess (ee) of the product using chiral HPLC (see Protocol 2).

-

Verification and Troubleshooting: Ensuring Success

A successful resolution is not complete until the enantiomeric purity of the product has been quantitatively determined. Furthermore, initial attempts at resolution often require optimization.

Experimental Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric composition of a sample.[11][13] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. The relative area of the two peaks in the chromatogram corresponds to the ratio of the enantiomers.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the resolved ibuprofen (from Protocol 1) and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Prepare a standard of the racemic starting material at the same concentration for comparison.

-

-

Chromatographic Conditions (Example for Ibuprofen):

-

Instrument: HPLC system with a UV detector.

-

Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral column).

-

Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (TFA), typically in a ratio like 95:5:0.1 (v/v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers.

-

Inject the resolved sample.

-

Integrate the peak areas for both enantiomers in the chromatogram of the resolved sample.

-

-

Calculation of Enantiomeric Excess (ee):

-

ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

-

Diagram 2: Experimental Workflow for Chiral Resolution

Caption: Step-by-step workflow for diastereomeric salt resolution.

Field-Proven Insights: Troubleshooting Common Resolution Challenges

Even with a well-designed protocol, challenges can arise. Below is a systematic guide to troubleshooting common issues.

| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |

| No Crystals Form | 1. Solution is too dilute (not supersaturated).2. Solvent is too good; both salts are highly soluble.3. Impurities are inhibiting nucleation. | 1. Carefully evaporate some solvent to increase concentration.2. Try a less polar solvent or add a non-polar "anti-solvent" (e.g., hexane) dropwise until turbidity appears, then warm to redissolve and cool slowly.3. Ensure starting materials are pure. Consider recrystallizing the racemic acid before resolution.[14] |

| "Oiling Out" | 1. The melting point of the diastereomeric salt is below the crystallization temperature.2. The solution is too concentrated. | 1. Add a small amount of additional solvent.2. Lower the crystallization temperature or cool the solution more slowly.3. Change the solvent system entirely. |

| Low Yield | 1. Too much solvent was used, leaving a significant amount of the desired salt in the mother liquor.2. The difference in solubility between the two salts is not large enough.3. Crystallization time was too short or final temperature too high. | 1. Reduce the initial volume of solvent. Consider recovering a "second crop" of crystals from the mother liquor by concentrating it.2. Screen for a different solvent system that maximizes the solubility difference.3. Allow for longer crystallization times at a lower temperature. |

| Low Enantiomeric Excess (ee) | 1. The more soluble diastereomer co-precipitated with the less soluble one.2. Inefficient washing of the filter cake.3. The chosen resolving agent is not effective for the substrate. | 1. Recrystallize the diastereomeric salt. This is the most common and effective way to improve purity. Dissolve the salt in a minimal amount of hot solvent and cool slowly to recrystallize.2. Ensure the filter cake is washed with fresh, cold solvent.3. Screen other chiral resolving agents. |

Diagram 3: Troubleshooting Decision Tree

Caption: A logical decision-making process for troubleshooting common resolution issues.

Quantitative Data & Concluding Remarks

The choice of resolving agent and solvent is paramount. While screening is often unavoidable, examining existing data can provide a valuable starting point.

Table 1: Representative Data for the Resolution of Racemic Acids with Chiral Amines

| Racemic Acid | Chiral Amine Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid | Reference |

| Mandelic Acid | (-)-Brucine | Water | Not specified | Not specified | [6] |

| N-Acetyl-DL-leucine | (-)-Brucine | Acetone | 75% | >95% (for L-leucine) | [6] |

| Racemic Ibuprofen | (S)-(-)-1-Phenylethylamine | Hexane/Acetone | High | >90% (for (S)-Ibuprofen) | [15][16] |

| 2-Chloromandelic Acid | (R)-N-Benzyl-α-PEA | 2-Propanol | High | High |

Note: Yields and ee values are highly dependent on the precise experimental conditions, including the number of recrystallizations. This table is illustrative of typical outcomes.

Conclusion

The resolution of racemic mixtures using chiral amines via diastereomeric salt formation is a powerful, time-tested technique that remains indispensable in the pharmaceutical and fine chemical industries. Its success relies on a blend of stoichiometric precision, an understanding of solubility and crystallization principles, and meticulous analytical verification. By moving beyond a "trial-and-error" approach and instead focusing on the underlying principles of molecular recognition, solvent effects, and the kinetics and thermodynamics of crystallization, researchers can significantly streamline the development of efficient and scalable resolution processes. This guide has aimed to provide not just the "how," but the "why," empowering scientists to tackle the critical challenge of chirality with confidence and expertise.

References

-

Hagelschuer, A., Padín, D., Dašková, V., & Feringa, B. L. (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society, 147(22), 18662-18673. Retrieved from [Link]

-

Sistla, V. S., von Langermann, J., Lorenz, H., & Seidel-Morgenstern, A. (2012). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design. Retrieved from [Link]

- Experiment 38 ENANTIOMERS OF IBUPROFEN. (n.d.). Retrieved from a publicly available university lab manual.

-

Iqbal, N., & Iqbal, N. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

-

Zhang, T. Y. (2005). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]

-

Faigl, F., Fogassy, E., Nógrádi, M., Pálovics, E., & Kozma, D. (2014). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Seki, K., Sakamoto, R., & Toda, F. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health. Retrieved from [Link]

-

McCullagh, J. V. (2008). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. ACS Publications. Retrieved from [Link]

-

Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

-

resolution-08. (n.d.). chemconnections.org. Retrieved from [Link]

-

Zhang, T. Y. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development. Retrieved from [Link]

-

Pálfi, V., & Csendes, Z. (2018). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]

-

Hoogmartens, J., & Van den Mooter, G. (2003). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. PubMed. Retrieved from [Link]

-

McMurry, J. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. In Organic Chemistry. OpenStax. Retrieved from [Link]

-

Wenzel, T. J. (2018). Chiral Recognition Mechanisms. Analytical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

-